4'-Methylbiphenyl-2-thiocarboxamide
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Overview
Description
4’-Methylbiphenyl-2-thiocarboxamide is an organic compound with the molecular formula C14H13NS It is a derivative of biphenyl, where a thiocarboxamide group is attached to the second carbon of the biphenyl ring, and a methyl group is attached to the fourth carbon of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thiocarboxamide derivative . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: Industrial production methods for 4’-Methylbiphenyl-2-thiocarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4’-Methylbiphenyl-2-thiocarboxamide can undergo various chemical reactions, including:
Oxidation: The thiocarboxamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarboxamide group can be reduced to form the corresponding amine.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-Methylbiphenyl-2-thiocarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-2-thiocarboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 4’-Hydroxybiphenyl-2-thiocarboxamide
- 4’-Ethylbiphenyl-2-thiocarboxamide
- 4’-n-Butylbiphenyl-2-thiocarboxamide
Comparison: 4’-Methylbiphenyl-2-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems. Each analog may have distinct properties and applications, making 4’-Methylbiphenyl-2-thiocarboxamide a valuable compound for specific research and industrial purposes .
Properties
CAS No. |
162356-74-3 |
---|---|
Molecular Formula |
C14H13NS |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI Key |
USQROTZRONKTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=S)N |
Origin of Product |
United States |
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